![molecular formula C18H20N2O4S B248332 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine](/img/structure/B248332.png)
1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine (PAPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. PAPP is a piperazine derivative that has a unique chemical structure, making it a valuable tool in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to the accumulation of incomplete proteins, which can cause cell death. Additionally, 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has been shown to have anti-inflammatory and analgesic effects. 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has also been shown to have a positive effect on the immune system, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of various compounds. Additionally, 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine. One area of research is the development of new cancer therapies based on 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine. Additionally, 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine could be studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine and its effects on the immune system. Overall, the study of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has the potential to lead to the development of new and innovative therapies for a variety of diseases.
Conclusion
In conclusion, 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine is a valuable tool for scientific research due to its unique chemical structure and potential applications. The synthesis of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine is relatively straightforward, making it readily available for research purposes. 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has been studied for its potential applications in cancer research, as well as in the treatment of other diseases. Further research is needed to fully understand the mechanism of action of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine and its effects on the immune system. Overall, 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has the potential to lead to the development of new and innovative therapies for a variety of diseases.
Synthesemethoden
The synthesis of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine involves the reaction of phenylsulfonyl chloride with phenoxyacetic acid, followed by the addition of piperazine. The resulting compound is then purified using column chromatography. The yield of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has been used in numerous scientific research studies due to its unique chemical structure and potential applications. One of the most promising applications of 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine is in the field of cancer research. 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine has been studied for its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
1-(Phenoxyacetyl)-4-(phenylsulfonyl)piperazine |
---|---|
Molekularformel |
C18H20N2O4S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H20N2O4S/c21-18(15-24-16-7-3-1-4-8-16)19-11-13-20(14-12-19)25(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI-Schlüssel |
BURZSKLNWIAUET-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.